2-(Diethylphosphonomethyl)benzyl bromide

Description

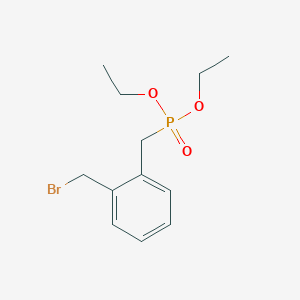

2-(Diethylphosphonomethyl)benzyl bromide is a benzyl bromide derivative featuring a diethylphosphonomethyl group (-CH₂P(O)(OEt)₂) at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis, particularly as a precursor for alkylation or Wittig-type reactions, where the phosphonate group enhances electrophilicity and stabilizes transition states. The diethylphosphono moiety introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler benzyl bromide derivatives.

Properties

CAS No. |

50869-57-3 |

|---|---|

Molecular Formula |

C12H18BrO3P |

Molecular Weight |

321.15 g/mol |

IUPAC Name |

1-(bromomethyl)-2-(diethoxyphosphorylmethyl)benzene |

InChI |

InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

FMKQTGASIKCHLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1CBr)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the benzyl bromide scaffold profoundly influence bond geometry and reactivity. compares structural parameters (Table 1) for substituted benzyl bromides, revealing that electron-donating groups (e.g., methoxy in 2,6-dimethoxybenzyl bromide) elongate the C(ring)–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide. The torsion angle (C–C–C–Br) approaches 90°, favoring a perpendicular arrangement that may reduce steric hindrance during reactions . For 2-(diethylphosphonomethyl)benzyl bromide, the phosphonate group’s strong electron-withdrawing nature likely further elongates the CH₂–Br bond, enhancing its leaving-group ability and electrophilicity.

Physical Properties

Table 1 summarizes physical properties of substituted benzyl bromides:

*Estimated based on analogous phosphonate-containing compounds .

Its melting point is comparable to triphenylphosphonium salts (e.g., 245–248°C in ), suggesting similar crystallinity.

Industrial and Research Relevance

Market analyses for trifluoromethyl-substituted benzyl bromides highlight growing demand in pharmaceuticals and agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.